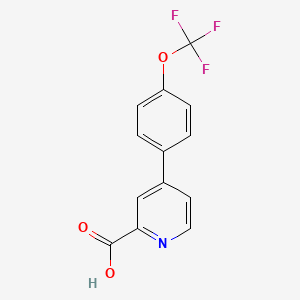

4-(4-Trifluoromethoxyphenyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

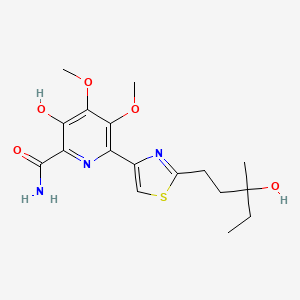

4-(4-Trifluoromethoxyphenyl)picolinic acid is a compound with the molecular formula C13H8F3NO3 . It is a pyridine carboxylate metabolite of tryptophan . The compound plays a key role in zinc transport .

Synthesis Analysis

The synthesis of picolinic acid involves a side branch of the kynurenine pathway (KP), which involves enzymatic shunting of an aminocarboxysemialdehyde intermediate toward picolinic acid . The direct synthesis of 4-chloropicolinyl chloride from picolinic acid using thionyl chloride has also been reported .Molecular Structure Analysis

The molecular structure of 4-(4-Trifluoromethoxyphenyl)picolinic acid involves a six-member ring structure . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons .Chemical Reactions Analysis

Picolinic Acid is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

Herbicidal Applications

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

Antiviral Applications

The coronavirus disease 2019 (COVID-19) pandemic has highlighted the need for new broad-range antiviral medications . Researchers have recently investigated the potential of picolinic acid (PA) as an anti-SARS-CoV-2 treatment option . In vitro testing of PA showed a two-log reduction in viral ribonucleic acid (RNA) in the presence of 2 mM PA, which was a non-toxic dose for the cells . Further examination with different SARS-CoV-2 variants including the Alpha, Beta, and Delta variants showed consistent results .

Anticancer Applications

The synthesis of 15 complexes (1–15) is reported in this study, using 3 different N,O-donor bidentate ligands (2-Picolinic acid (Pico); 3,5-difluoropyridine-2-carboxylic acid (Dfpc); and 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc)) that are coordinated to the fac-[Re(CO) 3] + core to investigate their coordination modes . These complexes could potentially be used in anticancer research .

Mécanisme D'action

- By binding to ZFPs, the compound changes their structures and disrupts zinc binding, inhibiting their function .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWHBJVHBOLMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688244 |

Source

|

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261656-56-7 |

Source

|

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)